

Structural Elucidation of 2-Methoxyphenothiazine: A Comparative Spectroscopic Analysis

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Compound of Interest		
Compound Name:	2-Methoxyphenothiazine	
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This guide provides a detailed structural confirmation of **2-Methoxyphenothiazine**, a key intermediate in pharmaceutical synthesis, through a comprehensive analysis of advanced spectroscopic data. A comparative study with the closely related compound, 2-Chlorophenothiazine, is presented to highlight the influence of substituent effects on the spectroscopic properties of the phenothiazine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Spectroscopic Data Comparison

The structural integrity of **2-Methoxyphenothiazine** was unequivocally confirmed using a suite of advanced spectroscopic techniques. The data obtained is presented below in comparison with 2-Chlorophenothiazine to provide a clear understanding of the structural nuances.

Table 1: ¹H NMR Spectroscopic Data



Compound	Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2- Methoxyphenothi azine	Aromatic-H	6.8 - 7.2	Multiplet	-
-OCH₃	~3.8	Singlet	-	_
N-H	~8.5	Broad Singlet	-	
2- Chlorophenothia zine	Aromatic-H	6.8 - 7.3	Multiplet	-
N-H	~8.6	Broad Singlet	-	

Note: Specific peak assignments and coupling constants for **2-Methoxyphenothiazine** are based on expected values for similar phenothiazine derivatives due to the limited availability of fully assigned experimental spectra in the public domain.

Table 2: 13C NMR Spectroscopic Data

Compound	Carbon Assignment	Chemical Shift (δ, ppm)
2-Methoxyphenothiazine	Aromatic C-O	~155
Other Aromatic C	115 - 145	
-OCH₃	~55	
2-Chlorophenothiazine	Aromatic C-Cl	~127
Other Aromatic C	115 - 145	

Note: The chemical shifts for **2-Methoxyphenothiazine** are predicted based on established substituent effects on the phenothiazine ring system.

Table 3: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Major Fragment Ions (m/z)
2- Methoxyphenothiazine	C13H11NOS	229.30	229 (M+), 214, 186
2- Chlorophenothiazine	C12H8CINS	233.72	233 (M+), 198

Table 4: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
2-Methoxyphenothiazine	N-H Stretch	~3350
C-H Aromatic Stretch	~3050	
C-O-C Asymmetric Stretch	~1250	_
C-O-C Symmetric Stretch	~1030	
2-Chlorophenothiazine	N-H Stretch	~3340
C-H Aromatic Stretch	~3060	
C-Cl Stretch	~750	

Table 5: UV-Vis Spectroscopy Data

Compound	Solvent	λmax (nm)
2-Methoxyphenothiazine	Ethanol	~255, ~310
2-Chlorophenothiazine	Ethanol	~258, ~312[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.



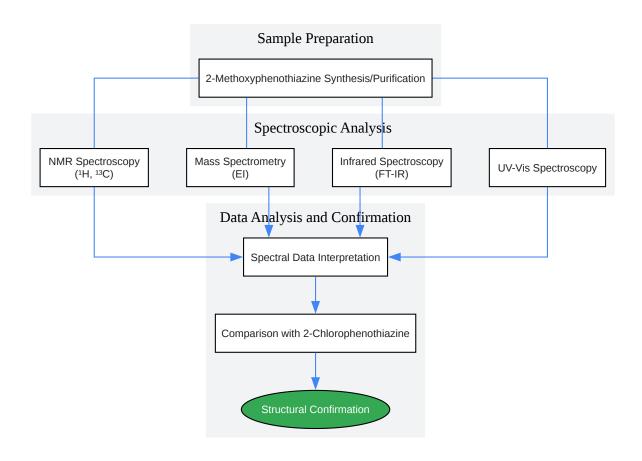
- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
- Sample Preparation: 5-10 mg of the sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
 Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Spectra were acquired with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.
- ¹³C NMR Acquisition: Spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
- 2. Mass Spectrometry (MS)
- Instrumentation: A Thermo Fisher Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap
 Mass Spectrometer (or equivalent) with an electron ionization (EI) source.
- Sample Introduction: The sample was introduced via a direct insertion probe.
- Ionization: Electron ionization was carried out at 70 eV.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.
- 3. Infrared (IR) Spectroscopy
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with an attenuated total reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.
- 4. UV-Vis Spectroscopy



- Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer (or equivalent).
- Sample Preparation: A dilute solution of the sample (approximately 10⁻⁵ M) was prepared in spectroscopic grade ethanol.
- Data Acquisition: The absorption spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette, with the pure solvent used as a baseline.

Workflow for Structural Confirmation

The logical flow of the experimental and analytical process for the structural confirmation of **2-Methoxyphenothiazine** is depicted in the following diagram.



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Caption: Workflow for the structural confirmation of **2-Methoxyphenothiazine**.

In conclusion, the collective data from NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy provides a robust and unambiguous structural confirmation of **2-Methoxyphenothiazine**. The comparison with 2-Chlorophenothiazine effectively illustrates the predictable and characteristic spectroscopic shifts induced by different substituents on the phenothiazine core, offering valuable data for researchers in medicinal chemistry and drug development.

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References

- 1. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols PMC [pmc.ncbi.nlm.nih.gov]
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